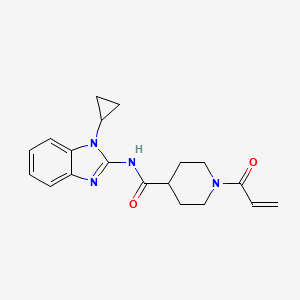
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a specialized organic compound exhibiting unique properties. This compound contains a pyrazole ring system and various functional groups, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves multiple steps:
Formation of Pyrazole Ring: : The pyrazole ring can be synthesized by the cyclization reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: : Introduction of cyclopropyl and trifluoromethyl groups can be achieved through various substitution reactions, such as Friedel-Crafts alkylation and halogen exchange reactions.
Amidation Reaction: : Coupling the pyrazole derivative with an appropriate thiol and propanoyl chloride under controlled conditions yields the target compound.
Industrial Production Methods
Large-scale production follows similar synthetic routes but utilizes batch reactors and continuous flow systems to enhance yield and efficiency. Process optimization includes precise control of reaction temperatures, pressures, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the compound can undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: : The amide and pyrazole groups can be selectively reduced using suitable reducing agents, yielding amines and dihydropyrazoles.
Substitution: : Halogen exchange and nucleophilic substitution reactions allow modification of the pyrazole ring and other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution conditions: Base-catalyzed reactions using sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dihydropyrazoles
Substitution: Halogenated pyrazoles, various substituted derivatives
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide finds extensive use in:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigating biological pathways and as a ligand in biochemical assays.
Medicine: : Potential therapeutic agent due to its unique structural properties.
Industry: : Used in material science and catalysis.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors in biological systems. It binds to the active sites of enzymes, influencing their activity and affecting metabolic pathways. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
Uniqueness
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide stands out due to the combination of cyclopropyl and trifluoromethyl groups in its structure. These groups impart distinct physicochemical properties, making it suitable for various applications that other compounds might not fulfill.
This compound's versatility and potential make it a subject of significant interest across different scientific domains
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c19-18(20,21)16-12-15(13-6-7-13)24(23-16)10-9-22-17(25)8-11-26-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWKBXKDUPVLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
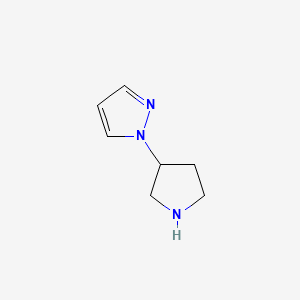
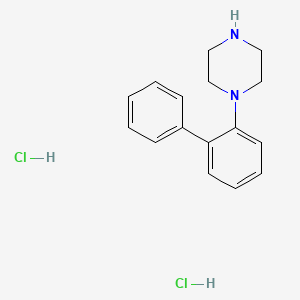
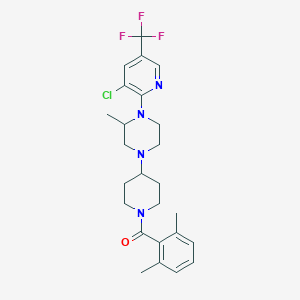
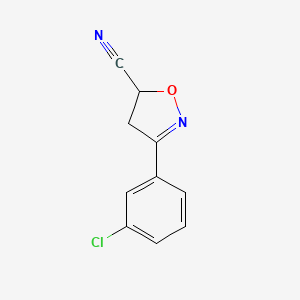
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)
![N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide](/img/structure/B2703577.png)
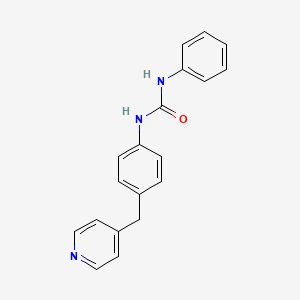
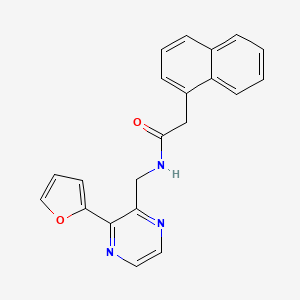
![(E)-4-(Dimethylamino)-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]but-2-enamide](/img/structure/B2703583.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)
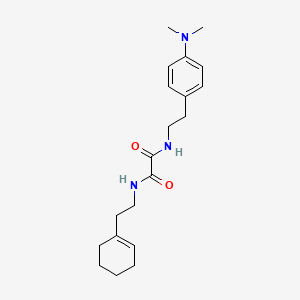
![N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2703591.png)
